An In-depth Technical Guide to the Chemical Properties of Cy3-PEG3-SCO
An In-depth Technical Guide to the Chemical Properties of Cy3-PEG3-SCO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Cy3-PEG3-SCO, a fluorescent probe widely utilized in biological research and drug development. This molecule is a cornerstone of bioorthogonal chemistry, enabling the precise fluorescent labeling of biomolecules in complex biological systems.
Core Chemical Properties
Cy3-PEG3-SCO is a trifunctional molecule composed of a Cyanine3 (Cy3) fluorophore, a three-unit polyethylene (B3416737) glycol (PEG) linker, and a strained cyclooctyne (B158145) (SCO) reactive group. Each component imparts distinct and crucial characteristics to the molecule.
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Cy3 (Cyanine3): A bright and photostable fluorescent dye that emits in the orange-red region of the visible spectrum.[1] It is known for its high molar extinction coefficient and good quantum yield, making it an excellent choice for a wide range of fluorescence-based applications.[1]
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PEG3 (Polyethylene Glycol): A three-unit polyethylene glycol linker. This hydrophilic spacer enhances the aqueous solubility of the molecule, reduces non-specific binding, and provides a flexible arm to minimize steric hindrance between the dye and the target biomolecule.[2]
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SCO (Strained Cyclooctyne): A reactive group that facilitates covalent bond formation with azide-containing molecules through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3] This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency and selectivity under physiological conditions without interfering with native biological processes.[]
Quantitative Data Summary
The following tables summarize the key physicochemical and spectral properties of Cy3-PEG3-SCO. Data for the core Cy3 fluorophore is provided for reference.
| Physicochemical Properties | |
| Property | Value |
| Molecular Formula | C₄₇H₆₅ClN₄O₆[5] |
| Molecular Weight | 817.50 g/mol [5] |
| Appearance | Dark red solid |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF). The PEG3 linker enhances solubility in aqueous buffers. |
| Storage Conditions | Store at -20°C, protected from light and moisture.[2] |
| Fluorescence Properties of Cy3 Core | |
| Property | Value |
| Excitation Maximum (λex) | ~550 nm[1][6] |
| Emission Maximum (λem) | ~570 nm[1][6] |
| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.15 (conjugate dependent) |
Chemical Reactivity and Stability
The reactivity of Cy3-PEG3-SCO is dominated by the strained cyclooctyne group, which readily undergoes a [3+2] cycloaddition reaction with azides to form a stable triazole linkage.[3] This reaction is highly efficient and does not require a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo studies.[3][]
The stability of the molecule is influenced by both the Cy3 dye and the SCO group. The Cy3 dye is sensitive to light and should be protected from prolonged exposure to prevent photobleaching.[7] Its fluorescence is stable over a broad pH range, though degradation can occur at pH levels above 7.5.[7] The strained cyclooctyne ring can be susceptible to hydrolysis, especially under harsh acidic or basic conditions. For optimal stability, it is recommended to store the compound in a lyophilized form or as a stock solution in an anhydrous organic solvent like DMSO at -20°C.[7] Aqueous solutions should be prepared fresh for each use.
Experimental Protocols
Protocol 1: General Protein Labeling with Cy3-PEG3-SCO
This protocol outlines a general procedure for labeling an azide-modified protein with Cy3-PEG3-SCO.
Materials:
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Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
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Cy3-PEG3-SCO
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a stock solution of Cy3-PEG3-SCO: Dissolve the required amount of Cy3-PEG3-SCO in anhydrous DMSO to create a 10 mM stock solution.[6]
-
Prepare the protein solution: Dilute the azide-modified protein in the reaction buffer to a concentration of 1-5 mg/mL.[6]
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Initiate the reaction: Add a 5 to 20-fold molar excess of the Cy3-PEG3-SCO stock solution to the protein solution. Mix gently by pipetting.[6]
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Incubate: Protect the reaction from light and incubate at room temperature for 1-4 hours, or at 4°C overnight.[6]
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Purify the conjugate: Remove unreacted dye from the labeled protein using a desalting column, size-exclusion chromatography, or dialysis.[8]
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Characterize the conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the Cy3 dye (at ~550 nm) and the protein (at 280 nm). The labeled protein is now ready for downstream applications.[9]
Protocol 2: General Oligonucleotide Labeling
This protocol describes a general method for labeling an azide-modified oligonucleotide.
Materials:
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Azide-modified oligonucleotide
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Cy3-PEG3-SCO
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Anhydrous DMSO
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Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
Purification supplies (e.g., desalting column or HPLC)
Procedure:
-
Prepare a stock solution of Cy3-PEG3-SCO: Dissolve Cy3-PEG3-SCO in anhydrous DMSO to a final concentration of 10 mg/mL.
-
Prepare the oligonucleotide solution: Dissolve the azide-modified oligonucleotide in nuclease-free water or buffer.
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Set up the reaction: In a microcentrifuge tube, combine the azide-modified oligonucleotide with a 1.5- to 3-fold molar excess of the Cy3-PEG3-SCO stock solution in the conjugation buffer.
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Incubate: Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight, protected from light.[10]
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Purify: Purify the labeled oligonucleotide using a desalting column or by ethanol (B145695) precipitation to remove unreacted dye.[11] For higher purity, HPLC purification is recommended.[10]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of the SPAAC reaction between Cy3-PEG3-SCO and an azide-modified biomolecule.
Caption: General workflow for the fluorescent labeling of an azide-modified protein with Cy3-PEG3-SCO.
References
- 1. Cyanine, Cy3 Secondary Abs - Jackson ImmunoResearch [jacksonimmuno.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. glenresearch.com [glenresearch.com]
